6-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-4,4-dimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione
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Overview
Description
6-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-4,4-dimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione is a complex organic compound known for its potential therapeutic applications. It features a unique structure that combines a piperazine ring with a quinoline core, making it a subject of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-4,4-dimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione typically involves multiple steps:
Formation of the Piperazine Intermediate: The initial step involves the reaction of 2-methoxyphenylamine with piperazine under controlled conditions to form the 4-(2-methoxyphenyl)piperazine intermediate.
Quinoline Core Construction: The quinoline core is synthesized through a series of cyclization reactions involving appropriate precursors.
Coupling Reaction: The final step involves coupling the piperazine intermediate with the quinoline core under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the quinoline core, potentially yielding dihydroquinoline derivatives.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its interactions with biological macromolecules, including proteins and nucleic acids.
Industry: Utilized in the development of novel materials with specific electronic properties.
Mechanism of Action
The compound exerts its effects primarily through interaction with specific molecular targets. For instance, it has been shown to act as an antagonist for alpha1-adrenergic receptors . The mechanism involves binding to the receptor and inhibiting its activation by endogenous ligands, thereby modulating physiological responses.
Comparison with Similar Compounds
Similar Compounds
Trazodone: An arylpiperazine-based compound with similar receptor affinity.
Naftopidil: Another alpha1-adrenergic receptor antagonist with a related structure.
Urapidil: Shares structural similarities and therapeutic applications.
Uniqueness
6-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-4,4-dimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione is unique due to its specific combination of a piperazine ring and a quinoline core, which imparts distinct pharmacological properties. Its ability to interact with multiple receptor subtypes and its potential for modification make it a versatile compound in medicinal chemistry.
Properties
Molecular Formula |
C25H27N3O3 |
---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
9-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-11,11-dimethyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraene-2,3-dione |
InChI |
InChI=1S/C25H27N3O3/c1-25(2)15-17(18-7-6-8-19-22(18)28(25)24(30)23(19)29)16-26-11-13-27(14-12-26)20-9-4-5-10-21(20)31-3/h4-10,15H,11-14,16H2,1-3H3 |
InChI Key |
JHUQXJKEJUAWQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=C(C2=C3N1C(=O)C(=O)C3=CC=C2)CN4CCN(CC4)C5=CC=CC=C5OC)C |
Origin of Product |
United States |
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